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Compound of Interest

Compound Name:
2-Bromo-6-

(methoxymethoxy)naphthalene

Cat. No.: B1602166 Get Quote

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the synthetic

intermediate, 2-Bromo-6-(methoxymethoxy)naphthalene. Designed for researchers and

professionals in drug development and organic synthesis, this document offers not only raw

data interpretation but also the underlying scientific rationale for experimental design and data

validation.

Introduction and Molecular Overview
2-Bromo-6-(methoxymethoxy)naphthalene is a key building block in organic synthesis, often

utilized in the construction of more complex molecular architectures. Its utility stems from the

orthogonal reactivity of the bromide, which is amenable to cross-coupling reactions, and the

methoxymethyl (MOM) ether, a common protecting group for phenols. Accurate

characterization is paramount to ensure purity and confirm structural integrity before its use in

subsequent synthetic steps. This guide establishes a validated spectroscopic profile for this

compound.

Molecular Structure:

Key Physicochemical Properties:[1]
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Property Value

Molecular Formula C₁₂H₁₁BrO₂

Molecular Weight 267.12 g/mol

CAS Number 111359-62-7

Appearance Expected to be a solid at room temperature

Synthetic Context: The "Why" Behind Impurity
Analysis
Understanding the synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene is crucial for

anticipating potential impurities that could interfere with spectroscopic analysis. A common

synthetic route involves the protection of the hydroxyl group of 6-bromo-2-naphthol.

Plausible Synthetic Pathway:

6-bromo-2-naphthol is deprotonated with a suitable base (e.g., sodium hydride) to form the

corresponding alkoxide. This nucleophile then reacts with methoxymethyl chloride (MOM-Cl) to

yield the desired product.

Potential Impurities: Unreacted 6-bromo-2-naphthol, residual base, or byproducts from the

decomposition of MOM-Cl. The presence of a free hydroxyl group from the starting material

would be readily detectable in both IR (broad O-H stretch) and NMR (labile proton signal)

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this

molecule, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides a precise count of chemically distinct protons and reveals

their connectivity through spin-spin coupling.
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Expected ¹H NMR Data (Predicted, based on a 400 MHz spectrometer in CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.90 d 1H H-1

Deshielded due

to proximity to

the bromine

atom and

anisotropic

effects of the

naphthalene ring.

~ 7.75 d 1H H-5

Aromatic proton

on the same ring

as the MOM

ether.

~ 7.65 d 1H H-4

Aromatic proton

adjacent to the

bromine-bearing

carbon.

~ 7.40 dd 1H H-3
Coupled to both

H-1 and H-4.

~ 7.30 d 1H H-8

Aromatic proton

on the MOM-

ether-containing

ring.

~ 7.15 dd 1H H-7
Coupled to H-5

and H-8.

~ 5.25 s 2H -O-CH₂-O-

Characteristic

singlet for the

methylene

protons of the

MOM protecting

group.

~ 3.50 s 3H -O-CH₃ Singlet for the

methyl protons of
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the MOM group.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated

chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering

solvent signal.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted, based on a 100 MHz spectrometer in CDCl₃):
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Chemical Shift (δ, ppm) Assignment Rationale

~ 155 C-6

Aromatic carbon directly

attached to the MOM ether

oxygen, significantly

deshielded.

~ 135 C-4a Quaternary aromatic carbon.

~ 130 C-8a Quaternary aromatic carbon.

~ 130 C-1
Aromatic CH deshielded by

bromine.

~ 129 C-5 Aromatic CH.

~ 128 C-4 Aromatic CH.

~ 125 C-3 Aromatic CH.

~ 120 C-2
Aromatic carbon attached to

bromine, deshielded.

~ 118 C-8 Aromatic CH.

~ 108 C-7
Aromatic CH shielded by the

ortho-oxygen.

~ 94 -O-CH₂-O-
Methylene carbon of the MOM

group.

~ 56 -O-CH₃
Methyl carbon of the MOM

group.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

may be beneficial due to the lower sensitivity of the ¹³C nucleus.

Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR

instrument.
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Acquisition Parameters:

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30'). Broadband proton

decoupling simplifies the spectrum to singlets for each carbon.

Spectral Width: ~220 ppm.

Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

Processing: Process similarly to the ¹H spectrum, referencing the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H Stretch Aromatic C-H

2950-2850 C-H Stretch Aliphatic C-H (-CH₂, -CH₃)

1600, 1500, 1450 C=C Stretch Aromatic Ring

1250-1000 C-O Stretch Ether (Ar-O-C, C-O-C)

~ 600 C-Br Stretch Aryl Bromide

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically by co-adding 16-32 scans.
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Background Correction: A background spectrum of the clean, empty ATR crystal must be

acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and
Elemental Composition
Mass spectrometry provides the molecular weight of the compound and, through its isotopic

pattern, confirms the presence of a bromine atom.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/z (mass-to-charge) Assignment Rationale

266 / 268 [M]⁺

Molecular ion peak. The two

peaks of nearly equal intensity

are the hallmark of a

monobrominated compound,

corresponding to the ⁷⁹Br and

⁸¹Br isotopes.

221 / 223 [M - CH₂OCH₃]⁺
Loss of the methoxymethyl

radical.

142 [M - Br - CH₂OCH₃]⁺

Loss of a bromine radical

followed by the methoxymethyl

radical.

Experimental Protocol: Electron Ionization (EI) MS

Sample Introduction: The sample can be introduced via a direct insertion probe or, if

sufficiently volatile, through a gas chromatograph (GC-MS).

Ionization: The standard ionization energy is 70 eV.

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole) and detected.

Integrated Spectroscopic Workflow
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The following diagram illustrates the logical flow for the complete spectroscopic

characterization of 2-Bromo-6-(methoxymethoxy)naphthalene.

Sample Preparation Spectroscopic Analysis Data Interpretation & Validation

Weigh Sample

Dissolve in CDCl3
(for NMR)

5-10 mg

IR Acquisition
(ATR)

Solid Sample

MS Acquisition
(EI)Solid Sample

NMR Acquisition
(¹H & ¹³C)

Structure Elucidation
(Connectivity, C/H Framework)

Functional Group ID
(Ethers, Aromatic)

MW & Elemental ID
(Bromine Isotope Pattern)

Validated Structure
& Purity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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